3-Bromo-2-chloro-N-ethylbenzamide

Beschreibung

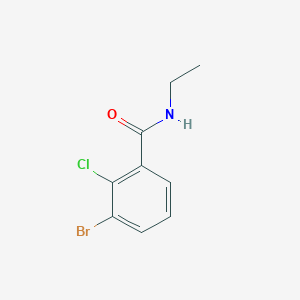

3-Bromo-2-chloro-N-ethylbenzamide is a halogenated benzamide derivative with a molecular formula of C₉H₈BrClNO. The compound features a benzamide backbone substituted with bromine at the 3-position, chlorine at the 2-position, and an ethyl group attached to the amide nitrogen. Its structural configuration has been elucidated via single-crystal X-ray diffraction studies, revealing key bond angles and torsional parameters. For instance, the C–N–C bond angles in the ethylamide moiety range between 115.17° and 125.28°, while the Br–C–Cl torsion angle is approximately 119.5° . These geometric features influence its reactivity and intermolecular interactions, particularly in biological or crystalline environments.

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFLKVGKXYLNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-ethylbenzamide typically involves the reaction of 3-bromo-2-chlorobenzoyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-Bromo-2-chlorobenzoyl chloride+Ethylamine→3-Bromo-2-chloro-N-ethylbenzamide+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-chloro-N-ethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-N-ethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions:

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce ethylbenzylamines .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-2-chloro-N-ethylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents (bromine and chlorine) allow for various substitution reactions, making it a versatile building block in organic chemistry.

Biological Studies

The compound has potential applications in biological research, particularly in enzyme inhibition studies. It may interact with specific enzymes or receptors, influencing biochemical pathways. Preliminary studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and a target for Alzheimer's disease treatments .

Antimicrobial Efficacy

A study on halogenated compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on 3-bromo-2-chloro-N-ethylbenzamide is lacking, the findings suggest promising avenues for its exploration as an antimicrobial agent .

Enzyme Interaction

In pilot studies focusing on enzyme inhibitors, compounds with similar structures effectively inhibited AChE activity in vitro. This indicates that 3-bromo-2-chloro-N-ethylbenzamide may also exhibit similar inhibitory properties, warranting further investigation in neuropharmacological contexts .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-bromo-2-chloro-N-ethylbenzamide and related compounds:

Key Observations:

- Lipophilicity : The ethyl group in 3-bromo-2-chloro-N-ethylbenzamide provides higher lipophilicity than the hydroxylated analog (EINECS 228-119-5), which may improve bioavailability .

- Electrophilicity: The naphthylquinone-based compound (from ) demonstrates redox activity, a trait absent in simpler benzamides, making it suitable for anticancer applications .

Physicochemical Properties

- Melting Points : Bulky substituents (e.g., coumarin or naphthyl groups) likely increase melting points due to enhanced crystal packing.

- Solubility: The ethyl-substituted compound is expected to have lower aqueous solubility than hydroxylated analogs but higher than nonpolar aromatic derivatives.

Biologische Aktivität

3-Bromo-2-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol. This compound has garnered attention due to its potential biological activities, which are primarily linked to its interactions with various molecular targets, including enzymes and receptors. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The synthesis of 3-Bromo-2-chloro-N-ethylbenzamide typically involves the reaction of 3-bromo-2-chlorobenzoyl chloride with ethylamine. The reaction is conducted under controlled conditions to ensure the selective formation of the desired product:

This compound can undergo various chemical reactions, including substitution, reduction, and oxidation, which further enhance its utility in synthetic organic chemistry.

The mechanism of action of 3-Bromo-2-chloro-N-ethylbenzamide involves its binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant biological effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

3-Bromo-2-chloro-N-ethylbenzamide has been investigated for its role as an enzyme inhibitor. It may interact with key enzymes involved in metabolic pathways, leading to altered biochemical processes. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is critical in neurotransmission and is a target for Alzheimer's disease treatment .

Case Studies

- Antimicrobial Efficacy : A study conducted on related halogenated compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct data on 3-Bromo-2-chloro-N-ethylbenzamide is sparse, the findings suggest a promising avenue for further investigation into its efficacy as an antimicrobial agent .

- Enzyme Interaction : In a pilot study focusing on enzyme inhibitors, compounds with similar structural features were shown to effectively inhibit AChE activity in vitro. This suggests that 3-Bromo-2-chloro-N-ethylbenzamide may also possess similar inhibitory properties, warranting further exploration in neuropharmacological contexts .

Comparative Analysis

The biological activity of 3-Bromo-2-chloro-N-ethylbenzamide can be compared with structurally similar compounds:

| Compound | Antimicrobial Activity | AChE Inhibition | Other Notable Activities |

|---|---|---|---|

| 3-Bromo-2-chloro-N-ethylbenzamide | Potential (inferred) | Possible | Enzyme modulation |

| 3-Bromo-2-chlorobenzamide | Moderate | Yes | Anticancer |

| N-Ethylbenzamide | Low | No | None |

This table highlights the potential advantages of 3-Bromo-2-chloro-N-ethylbenzamide over other compounds in terms of enzyme interaction and possible antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.